molecular formula C14H12BrClO B7992977 2-Bromo-3'-chloro-6'-methylbenzhydrol

2-Bromo-3'-chloro-6'-methylbenzhydrol

Cat. No.: B7992977
M. Wt: 311.60 g/mol
InChI Key: JVUOWHJELCGDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3'-chloro-6'-methylbenzhydrol is a benzhydrol derivative characterized by a central carbon atom bonded to two aromatic rings. One ring is substituted with a bromine atom at the 2-position and a methyl group at the 6'-position, while the other ring contains a chlorine atom at the 3'-position.

Properties

IUPAC Name

(2-bromophenyl)-(5-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-6-7-10(16)8-12(9)14(17)11-4-2-3-5-13(11)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUOWHJELCGDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3'-chloro-6'-methylbenzhydrol typically involves halogenation reactions of benzhydrol derivatives. One common method is the selective bromination and chlorination of benzhydrol using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure the selective placement of halogens on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3'-chloro-6'-methylbenzhydrol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydroxyl derivatives.

  • Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxyl derivatives.

  • Substitution: Introduction of alkyl or aryl groups on the benzene ring.

Scientific Research Applications

2-Bromo-3'-chloro-6'-methylbenzhydrol has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3'-chloro-6'-methylbenzhydrol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-3'-chloro-6'-methylbenzhydrol with five structurally related brominated aromatic compounds, focusing on substituent effects, physical properties, reactivity, and applications.

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties/Applications Reference
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO Br, Cl, iminomethyl, phenol Not reported Crystalline structure; synthesized via Schiff base reaction
2-Bromo-3:5-dinitrobenzamide C₇H₄BrN₃O₅ Br, NO₂ (positions 3,5), amide 216 High thermal stability; nitro groups enhance electrophilicity
2-Bromo-3:4-dimethoxybenzyl alcohol C₉H₁₁BrO₃ Br, OMe (positions 3,4), benzyl alcohol 82–85 Electron-donating OMe groups improve solubility in polar solvents
2-Bromo-3'-chloropropiophenone (BCP) C₉H₇BrClO Br, Cl, ketone Not reported Mutagenic impurity in bupropion synthesis; genotoxicity studied
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde C₈H₅BrClFO Br, Cl, F, Me, aldehyde Not reported Electronegative F enhances stability; used in fluorinated intermediates

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Compounds like 2-bromo-3:5-dinitrobenzamide (NO₂ groups) exhibit high melting points (216°C) due to strong intermolecular interactions and reduced solubility in non-polar solvents . Similarly, the chlorine in this compound likely increases acidity at the benzhydrol hydroxyl group compared to methoxy-substituted analogs .
  • Electron-Donating Groups (EDGs):
    Methoxy-substituted derivatives (e.g., 2-bromo-3:4-dimethoxybenzyl alcohol) show lower melting points (82–85°C) and enhanced solubility in organic solvents, contrasting with the methyl group in the target compound, which may enhance steric hindrance .

Physical Properties

  • Melting Points: Nitro and amide groups (e.g., 2-bromo-3:5-dinitrobenzamide) drastically elevate melting points compared to methoxy or methyl-substituted compounds.
  • Solubility: Methoxy groups enhance solubility in alcohols and ethers, whereas halogens (Br, Cl) may increase solubility in halogenated solvents like dichloromethane .

Biological Activity

Introduction

2-Bromo-3'-chloro-6'-methylbenzhydrol is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound's structural features, including halogen substitutions, suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C10_{10}H8_{8}BrClO
  • Molecular Weight : 247.53 g/mol
  • Density : 1.518 g/cm³
  • Boiling Point : 295°C at 760 mmHg
  • Flash Point : 132.2°C

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity, potentially leading to modulation of various cellular pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of halogenated compounds similar to this compound. For instance, a study on related compounds demonstrated significant inhibition of cell proliferation in cancer cell lines. The compound's effects were assessed using the MTT assay, which measures cell viability after treatment.

Concentration (µM)Viable Cells (%) after 48hViable Cells (%) after 72h
558.4843.89
1045.2223.88
2021.2415.05

The IC50_{50} value for similar compounds was found to be around 8.47 µM, indicating a promising potential for development as an anticancer agent .

Antiviral Activity

In addition to anticancer properties, halogenated compounds have been explored for antiviral activity. A study highlighted that certain brominated derivatives showed efficacy against viral replication in cellular assays, suggesting that structural elements like bromine can enhance biological activity by improving binding to viral targets .

Case Studies

  • Study on Halogenated Compounds : A comparative analysis of various halogenated benzhydrol derivatives indicated that those with bromine and chlorine substitutions exhibited enhanced cytotoxicity against several cancer cell lines .
  • Mechanistic Insights : Molecular docking studies revealed that halogenated compounds could bind effectively to key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.